![molecular formula C18H15N3O4 B2408494 N-((5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methyl)picolinamide CAS No. 1209933-87-8](/img/structure/B2408494.png)
N-((5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methyl)picolinamide
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Overview
Description
“N-((5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methyl)picolinamide” is a chemical compound . It’s a derivative of 2,3-dihydrobenzo[b][1,4]dioxin .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, 2,3-dihydrobenzo[b][1,4]dioxin derivatives have been synthesized via alkylation of phenolic hydroxyl group, azidation of carboxylic acid, Curtius rearrangement, hydrolysis, and salification .Scientific Research Applications
Synthesis and Heterocyclic Derivatives
- N-((5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methyl)picolinamide is involved in the synthesis of various heterocyclic compounds. For instance, a study explored the synthesis of novel benzodifuranyl, 1,3,5-triazines, 1,3,5-oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone as potential anti-inflammatory and analgesic agents (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Catalysis and Organic Transformations
- The picolinamide group, part of the chemical structure of this compound, has been utilized in oxidation reactions. One study demonstrated its role in sp3 C–H bond oxidation, using ferrocene as a catalyst, suggesting its potential in organic synthesis (Dolui, Hazra, Deb, & Elias, 2019).
Pharmaceutical Research
- Although direct references to this compound in pharmaceutical research were not found, related compounds with benzodioxin and picolinamide structures have been investigated for potential therapeutic applications. For example, a study on 5-aroylindolyl-substituted hydroxamic acids, with structural similarities, revealed their potential in ameliorating Alzheimer's disease phenotypes (Lee et al., 2018).
Enzyme Inhibitory Activities
- Related compounds have been synthesized for their enzyme inhibitory potential, targeting enzymes like α-glucosidase and acetylcholinesterase. This suggests potential areas of application for compounds with similar structures, including this compound (Abbasi et al., 2019).
Mechanism of Action
Target of Action
The primary targets of the compound N-((5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methyl)picolinamide are currently unknown
Mode of Action
Based on its structural similarity to other isoxazole derivatives, it may interact with its targets by forming covalent bonds, leading to changes in the target’s function .
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound . .
properties
IUPAC Name |
N-[[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-oxazol-3-yl]methyl]pyridine-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O4/c22-18(14-3-1-2-6-19-14)20-11-13-10-16(25-21-13)12-4-5-15-17(9-12)24-8-7-23-15/h1-6,9-10H,7-8,11H2,(H,20,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKKKMJHUQKFHRW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C3=CC(=NO3)CNC(=O)C4=CC=CC=N4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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